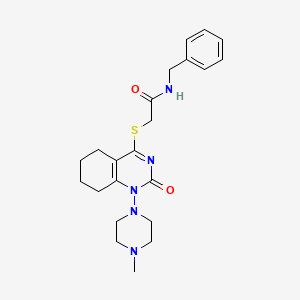
N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of nitrogen-containing heterocycle . Nitrogen heterocycles are frequently present in biologically active compounds and pharmaceuticals .
Scientific Research Applications
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound , have been synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated broad-spectrum antitumor activities, with some being more potent than the positive control 5-FU. The study highlighted the potential of these compounds in cancer treatment, providing a basis for further development and investigation of similar compounds for antitumor applications (Ibrahim A. Al-Suwaidan et al., 2016).
Antibacterial Activity
Research on novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which share a common functional group with the compound of interest, has indicated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of such compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Manoj N. Bhoi et al., 2015).
CNS Receptor Affinity
Another study focused on (1-Benzylpiperazin-2-yl)methanols, demonstrating a novel synthesis pathway starting from (S)-serine. This research is pertinent due to the structural similarities with the compound , specifically the benzylpiperazine component, which is known to interact with central nervous system receptors. One of the derivatives showed promising interaction with σ1-receptors, suggesting potential applications in CNS disorders (Stephan Beduerftig et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds can interact with their targets to inhibit cellular proliferation .
Biochemical Pathways
Similar compounds have been shown to affect a broad range of pathways associated with cancerous cell lines .
Result of Action
Similar compounds have been shown to exhibit antitumor activities in vitro .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines . The compound may interact with various enzymes and proteins, but specific interactions have not been identified yet.
Cellular Effects
Related compounds have shown antitumor activities in vitro against several cell lines, including A549, HeLa, and MCF-7 . The compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
N-benzyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-25-11-13-26(14-12-25)27-19-10-6-5-9-18(19)21(24-22(27)29)30-16-20(28)23-15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNBLJGRXPISSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2705528.png)
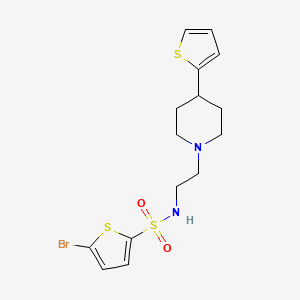
![1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705532.png)
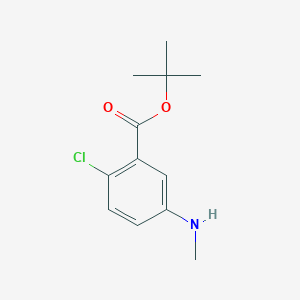
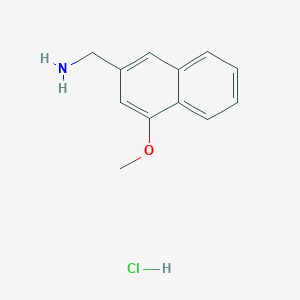
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2705536.png)

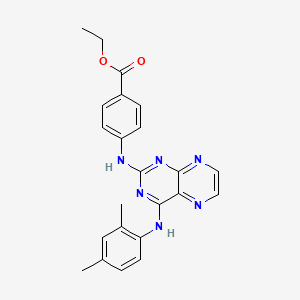
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2705541.png)
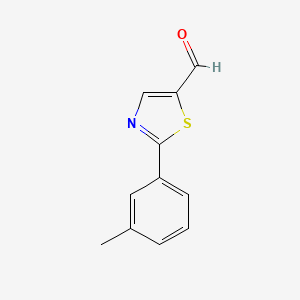
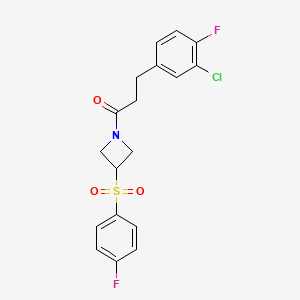
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)
